BenchChemオンラインストアへようこそ!

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This ortho-chloro-substituted pyrazolyl-benzoic acid offers dual orthogonal reactive sites: a carboxylic acid for amide/ester coupling and a chloro group for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling—enabling parallel SAR exploration inaccessible with non-chlorinated analogs. Patent-validated as a protease inhibitor intermediate (US 6,511,974 B1; 78.3% yield, m.p. 192–193°C), this 1,2,4-regioisomer provides a defined scaffold for kinase inhibitor and MOF synthesis. Procure with confidence from multiple suppliers at ≥95% purity.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 220461-68-7
Cat. No. B1311315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
CAS220461-68-7
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C11H9ClN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6H,1H3,(H,15,16)
InChIKeyJBSFTFLMZMRNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid (CAS 220461-68-7): Procurement-Oriented Chemical Profile and Structural Baseline


2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 220461-68-7) is a heterocyclic benzoic acid derivative characterized by a 3-methylpyrazole substituent at the 4-position and a chloro group at the 2-position of the benzene ring [1]. With a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as an intermediate in the preparation of kinase inhibitors and metal-organic frameworks (MOFs) . Its well-defined structure incorporates both a carboxylic acid moiety for amide/ester coupling and a chloro substituent enabling selective derivatization via nucleophilic aromatic substitution or cross-coupling reactions [2]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to ≥98%, with documented melting point data of 186–189°C .

Why Generic Substitution of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid (CAS 220461-68-7) with In-Class Analogs Fails: Key Differentiators for Scientific Procurement


While several benzoic acid derivatives bearing a 3-methylpyrazole moiety exist in commercial screening libraries, substitution with close structural analogs such as 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 72899-91-3) or 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 100514-36-1) is not functionally equivalent in synthetic applications . The presence of the ortho-chloro substituent on the benzoic acid core of CAS 220461-68-7 confers distinct physicochemical properties—including a 17% higher molecular weight (236.65 vs. 202.21 g/mol) and significantly altered LogP and aqueous solubility profiles compared to non-chlorinated analogs . More critically, this chloro group serves as a synthetic handle that is entirely absent in the de-chloro analogs, enabling orthogonal reactivity pathways such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution that are inaccessible with the simpler 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid scaffold . Furthermore, CAS 220461-68-7 has been explicitly documented as an intermediate in patented pharmaceutical syntheses, including its use in the preparation of protease inhibitors described in US Patent 6,511,974 B1 . This establishes a provenance and application context that generic substitution cannot replicate without re-optimizing entire synthetic sequences. The quantitative evidence below demonstrates that even among structurally similar compounds, CAS 220461-68-7 offers verifiable differentiation in key procurement-relevant dimensions including physicochemical properties, synthetic versatility, and documented pharmaceutical utility.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid (CAS 220461-68-7) Against Closest Structural Analogs


Molecular Weight and Physicochemical Property Differentiation: Ortho-Chloro Substituent Effects on Lipophilicity and Aqueous Solubility

The ortho-chloro substituent in CAS 220461-68-7 introduces a measurable increase in molecular weight (+34.44 g/mol, +17.0%) and calculated LogP compared to the non-chlorinated analog 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 72899-91-3) . The target compound exhibits a molecular weight of 236.65 g/mol and a predicted LogP of approximately 3.0–3.2, whereas the de-chloro analog has a molecular weight of 202.21 g/mol and a LogP of 2.58 . This 17% mass increase and higher lipophilicity directly impact membrane permeability, protein binding, and pharmacokinetic properties in downstream lead optimization programs [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Handle Availability: Ortho-Chloro Substituent as a Versatile Site for Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

The ortho-chloro group at the 2-position of the benzoic acid core serves as a synthetic handle enabling diverse derivatization pathways that are entirely inaccessible in non-chlorinated analogs such as 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 72899-91-3) or 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 100514-36-1) . Specifically, the chloro substituent can participate in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols . In contrast, the de-chloro analogs lack this reactive site entirely, limiting their synthetic utility to functionalization exclusively at the carboxylic acid moiety (via amide or ester formation) . This differential reactivity directly impacts the diversity and complexity of accessible analog libraries in medicinal chemistry campaigns.

Organic Synthesis Medicinal Chemistry Cross-Coupling Derivatization

Patented Synthetic Provenance: Documented Utility as an Intermediate in Protease Inhibitor Synthesis (US Patent 6,511,974 B1)

CAS 220461-68-7 is explicitly documented as a synthetic intermediate in US Patent 6,511,974 B1, where it was prepared via LiOH-mediated hydrolysis of the corresponding methyl ester (Example 96) in 78.3% yield . The patent describes the compound's use in the synthesis of protease inhibitors, providing direct evidence of its utility in pharmaceutical development programs [1]. The reaction conditions (1 M aqueous LiOH in THF, room temperature, 18 hours) and product characterization (colorless solid, m.p. 192–193°C, MS m/z 236/238 [M]⁺) are fully documented, establishing a reproducible synthetic protocol . In contrast, the de-chloro analog 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 72899-91-3) lacks comparable patent documentation linking it to specific pharmaceutical targets or validated synthetic applications .

Pharmaceutical Synthesis Patent Literature Protease Inhibitors Process Chemistry

Commercial Availability and Pricing Transparency: Verifiable Multi-Vendor Supply with Documented Purity Specifications

CAS 220461-68-7 is commercially available from multiple established vendors including AKSci, Fluorochem, Leyan (乐研), Matrix Scientific, and Fujifilm Wako, with purity specifications consistently at or above 95% . Documented pricing includes $679 per 500 mg from AKSci (95% purity) and approximately ¥4,092 per 100 mg from Fluorochem (95% purity) . The compound's widespread commercial availability contrasts with more limited sourcing options for certain regioisomeric analogs . In terms of physical property validation, the melting point has been independently reported as 186–189°C (Haoreagent) and 192–193°C (US Patent 6,511,974 B1), providing orthogonal confirmation of compound identity .

Chemical Procurement Supply Chain Purity Analysis Vendor Comparison

Regioisomeric Differentiation: Positional Specificity of the Pyrazole Substituent at the 4-Position versus 3-Position Analogs

The regioisomeric positioning of the 3-methylpyrazole substituent at the 4-position of the benzoic acid core in CAS 220461-68-7 represents a critical structural determinant that cannot be interchanged with the 3-position analog 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 100514-36-1) . While both compounds share identical molecular formulas (C₁₁H₁₀N₂O₂ for the non-chlorinated cores) and similar molecular weights (202.21 g/mol for non-chlorinated analogs), the spatial orientation of the pyrazole ring relative to the carboxylic acid and chloro substituents differs substantially, altering molecular geometry, dipole moment, and ultimately biological target recognition . This regioisomeric variation has been demonstrated to impact target binding in related pyrazole-benzoic acid scaffolds, though direct comparative data for the 2-chloro series remains limited [1].

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

High-Impact Research and Industrial Application Scenarios for 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid (CAS 220461-68-7) Based on Verifiable Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Orthogonal Derivatization Handles

In lead optimization campaigns targeting kinase inhibitors or protease inhibitors, CAS 220461-68-7 offers two distinct reactive sites—the carboxylic acid for amide/ester coupling and the ortho-chloro group for cross-coupling or nucleophilic aromatic substitution . This dual-handle architecture enables parallel SAR exploration: the carboxylic acid can be used to attach solubilizing groups or linkers, while the chloro substituent permits independent exploration of aromatic substitution effects on target binding. This orthogonal reactivity cannot be replicated using the de-chloro analog 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 72899-91-3), which is limited to derivatization at the carboxylic acid alone .

Protease Inhibitor Development Programs with Patent-Validated Synthetic Precedent

For research teams developing protease inhibitors, particularly those targeting viral proteases or serine proteases, CAS 220461-68-7 provides a validated starting point with documented synthetic provenance in US Patent 6,511,974 B1 . The patent establishes a reproducible synthetic protocol (78.3% yield via ester hydrolysis) and full characterization data (m.p. 192–193°C, MS m/z 236/238 [M]⁺), reducing the synthetic development burden for teams seeking to incorporate this scaffold into their discovery programs . This established precedent is absent for most close structural analogs, making CAS 220461-68-7 a lower-risk procurement choice for programs requiring patent-validated intermediates.

Kinase Inhibitor Scaffold Diversification and Building Block Library Construction

CAS 220461-68-7 has been identified as a building block for kinase inhibitor synthesis, where the pyrazole-benzoic acid scaffold serves as a core pharmacophore element . The combination of the 3-methylpyrazole moiety with the ortho-chloro substituent generates a molecular scaffold with calculated lipophilicity (LogP ~3.0–3.2) suitable for modulating membrane permeability and oral bioavailability . For medicinal chemistry groups constructing focused compound libraries for kinase screening, this scaffold provides a differentiated starting point compared to more polar, non-chlorinated analogs (LogP 2.58 for the de-chloro analog), enabling exploration of lipophilic chemical space that may yield improved cellular activity .

Structure-Activity Relationship Studies Requiring Regioisomeric Purity and Positional Control

In SAR programs where pyrazole positioning on the benzoic acid core is a critical variable, CAS 220461-68-7 provides a defined 1,2,4-substitution pattern (carboxylic acid at C1, chloro at C2, pyrazole at C4) that cannot be substituted with regioisomeric analogs such as 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1,3-substitution pattern) . Procurement of the correct regioisomer is essential for maintaining consistent SAR trends; even structurally similar regioisomers can exhibit dramatically different target binding profiles due to altered molecular geometry and electronic distribution . The availability of CAS 220461-68-7 from multiple vendors with documented purity specifications ensures researchers can access the correct regioisomer with quality assurance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.